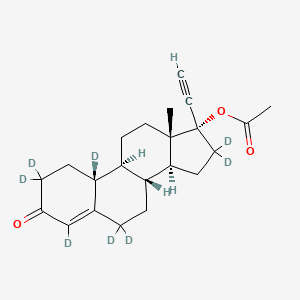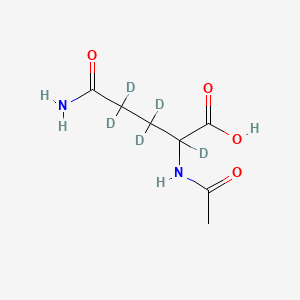
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a deuterium-labeled derivative of Nalpha-Acetyl-DL-glutamine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as an isotopic tracer for quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves the incorporation of deuterium atoms into the Nalpha-Acetyl-DL-glutamine molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents, followed by purification and quality control to ensure the desired isotopic enrichment and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce deuterated amines .
Wissenschaftliche Forschungsanwendungen
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is widely used in scientific research, including:
Chemistry: As an isotopic tracer for studying reaction mechanisms and kinetics.
Biology: For labeling biomolecules to track metabolic pathways.
Medicine: In drug development to study pharmacokinetics and metabolism.
Industry: For quality control and standardization in analytical chemistry
Wirkmechanismus
The mechanism of action of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves its incorporation into biological molecules, where the deuterium atoms can influence the metabolic and pharmacokinetic properties. Deuterium substitution can slow down metabolic reactions, leading to prolonged drug action and reduced toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalpha-Acetyl-DL-glutamine: The non-deuterated form of the compound.
Deuterated amino acids: Other amino acids labeled with deuterium, such as deuterated alanine and deuterated leucine.
Uniqueness
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is unique due to its specific deuterium labeling pattern, which provides distinct advantages in studying metabolic pathways and drug development. The incorporation of deuterium atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C7H12N2O4 |
|---|---|
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
2-acetamido-5-amino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/i2D2,3D2,5D |
InChI-Schlüssel |
KSMRODHGGIIXDV-WHVBSWTDSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)N)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


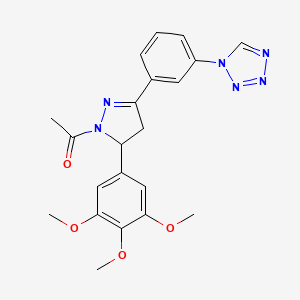
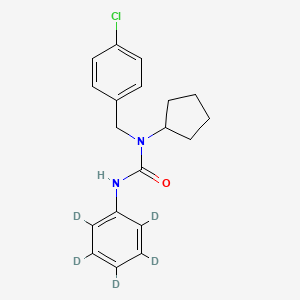

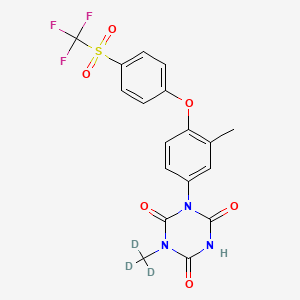

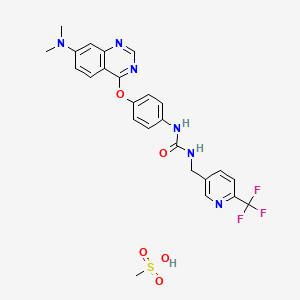

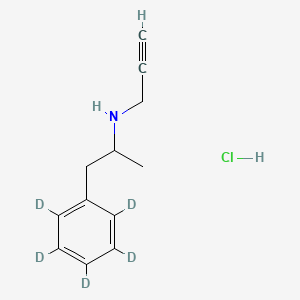
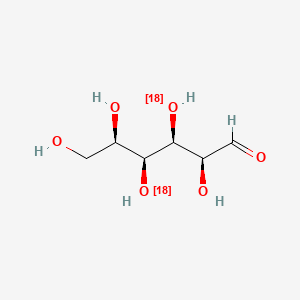
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)



